An In-depth Technical Guide to 7-Methylindan-5-ol: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 7-Methylindan-5-ol: Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of 7-Methylindan-5-ol, a substituted indanol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document leverages established chemical principles and data from closely related analogs to project its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound and its potential applications.
Introduction and Overview
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Hydroxylated indanes, or indanols, are particularly valuable as synthetic intermediates.[1][2] 7-Methylindan-5-ol is a specific isomer within this class, characterized by a methyl group at the 7-position and a hydroxyl group at the 5-position of the indane ring system.
While extensive data exists for related isomers such as 4-indanol and 5-indanol, 7-Methylindan-5-ol remains a less-documented compound.[2] This guide aims to bridge this information gap by providing a scientifically grounded projection of its properties and synthetic accessibility, thereby facilitating its exploration in research and development.
Chemical Structure and Nomenclature
The core of 7-Methylindan-5-ol is the indane bicyclic system, which consists of a benzene ring fused to a cyclopentane ring. The nomenclature specifies a methyl group (CH₃) at position 7 and a hydroxyl group (-OH) at position 5.
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IUPAC Name: 7-methyl-2,3-dihydro-1H-inden-5-ol
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CAS Number: 20933-77-7[3]
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Molecular Formula: C₁₀H₁₂O
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Molecular Weight: 148.20 g/mol [4]
Below is a 2D representation of the chemical structure of 7-Methylindan-5-ol.
Caption: Chemical structure of 7-Methylindan-5-ol.
Physicochemical Properties
| Property | 7-Methylindan-4-ol | 5-Indanol | 7-Methylindan-5-ol (Predicted) |
| Molecular Formula | C₁₀H₁₂O[4][5] | C₉H₁₀O[6][7] | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [4][5] | 134.17 g/mol [7] | 148.20 g/mol |
| Melting Point | 68.1-81.8 °C[8] | 52-56 °C[6] | 60-80 °C |
| Boiling Point | 253-260 °C[8] | 255 °C[1][6] | ~260 °C |
| Appearance | Not specified | Light brown to grey-brown crystalline powder[1] | Off-white to light brown solid |
| Solubility | Water: 1.29e-2 g/L (predicted)[8] | Water: 6.3 g/L[6] | Slightly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone. |
| LogP (Octanol-Water Partition Coefficient) | 3.15 (predicted)[8] | 1.88[6] | 2.5-3.0 |
Proposed Synthetic Pathways
A plausible synthetic route to 7-Methylindan-5-ol would likely start from a readily available substituted benzene derivative. A common strategy for the synthesis of indanones, which can then be reduced to indanols, is through a Friedel-Crafts reaction.[9][10]
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 7-Methylindan-5-ol.
Experimental Protocol (Hypothetical):
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Friedel-Crafts Acylation: m-Cresol would be reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield a mixture of acylated products. The desired intermediate is 1-(4-hydroxy-2-methylphenyl)-3-chloropropan-1-one.
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Intramolecular Friedel-Crafts Alkylation (Cyclization): The intermediate from the previous step would then undergo an intramolecular Friedel-Crafts alkylation to form the indanone ring. This is typically achieved by heating with a strong acid catalyst. This would likely yield 7-methyl-4-hydroxy-1-indanone.
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Reduction of the Ketone: The resulting indanone can be reduced to the corresponding indanol using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This would yield 7-methyl-1,4-indandiol.
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Dehydration and Isomerization: The conversion of the 1,4-diol to 7-Methylindan-5-ol would be the most challenging step and may require specific reaction conditions to achieve the desired isomer. This could potentially involve a dehydration followed by a carefully controlled rehydration or other rearrangement reactions.
Note: The synthesis of the specific 5-ol isomer from a 4-hydroxy precursor would require a multi-step process likely involving protection of the hydroxyl group, further functionalization of the aromatic ring, and subsequent deprotection.
A more direct, but likely more complex, approach would involve starting with a pre-functionalized aromatic precursor that already has the desired substitution pattern for the methyl and hydroxyl groups.
Potential Applications and Research Interest
Given the established biological activity of other indanol derivatives, 7-Methylindan-5-ol holds potential in several areas of research and development:
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Pharmaceutical Intermediates: Substituted indanols are key building blocks in the synthesis of more complex pharmaceutical agents.[11][12] 7-Methylindan-5-ol could serve as a precursor for novel analgesics, anti-inflammatory drugs, or other therapeutic agents.[11][12]
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Material Science: Phenolic compounds are known for their antioxidant properties. 7-Methylindan-5-ol could be investigated for its potential use in the formulation of specialty polymers and resins, potentially enhancing material durability and resistance to degradation.[11][12]
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Biochemical Research: As a substituted phenol, this compound could be used as a chemical probe in biochemical assays to study enzyme activities and metabolic pathways.[11]
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Cosmetic Applications: Due to its potential antioxidant properties, it could be explored for use in cosmetic formulations for skin protection.[11]
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 7-Methylindan-5-ol based on the analysis of its structure and data from related compounds.[13][14][15][16]
¹H NMR (Proton NMR):
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Aromatic Protons (2H): Expected to appear as two singlets or doublets in the range of δ 6.5-7.0 ppm.
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Aliphatic Protons (CH₂ groups, 4H): The two methylene groups of the five-membered ring will likely appear as triplets or multiplets between δ 2.5-3.0 ppm.
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Methyl Protons (CH₃, 3H): A sharp singlet is expected around δ 2.1-2.3 ppm.
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Hydroxyl Proton (OH, 1H): A broad singlet, with a chemical shift that is dependent on concentration and solvent, typically between δ 4.5-5.5 ppm.
¹³C NMR (Carbon NMR):
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.
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Aliphatic Carbons: Two signals for the methylene carbons of the cyclopentane ring are expected in the range of δ 25-40 ppm.
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Methyl Carbon: A single peak for the methyl carbon is anticipated around δ 15-20 ppm.
IR (Infrared) Spectroscopy:
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O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Safety and Handling
No specific toxicity data is available for 7-Methylindan-5-ol. However, based on the safety information for related indanols, it should be handled with care.[4][7][17][18]
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Potential Hazards: May cause skin and eye irritation.[4][17] May be harmful if swallowed or inhaled.
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Recommended Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin and eyes.
Conclusion
7-Methylindan-5-ol represents an intriguing yet underexplored member of the indanol family. While direct experimental data is sparse, this guide provides a robust, scientifically-informed projection of its chemical and physical properties, along with a plausible synthetic strategy. Its structural similarity to biologically active and industrially relevant compounds suggests that 7-Methylindan-5-ol is a promising candidate for further investigation in medicinal chemistry, material science, and other areas of chemical research. The information presented herein is intended to serve as a valuable resource for scientists embarking on the study of this and related compounds.
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